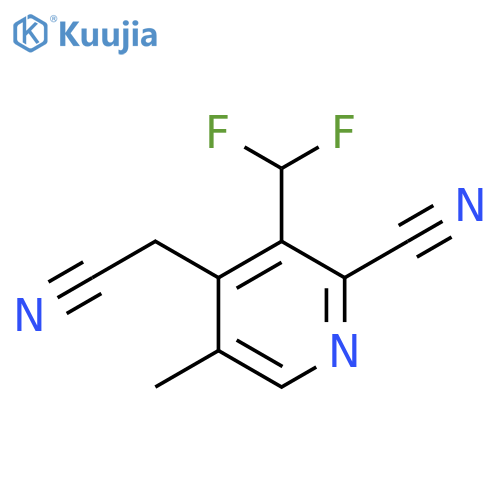

Cas no 1805428-60-7 (2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile)

1805428-60-7 structure

商品名:2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile

CAS番号:1805428-60-7

MF:C10H7F2N3

メガワット:207.179488420486

CID:4876492

2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile

-

- インチ: 1S/C10H7F2N3/c1-6-5-15-8(4-14)9(10(11)12)7(6)2-3-13/h5,10H,2H2,1H3

- InChIKey: RSAMMUXOBJBFBT-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=NC=C(C)C=1CC#N)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 311

- トポロジー分子極性表面積: 60.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041791-1g |

2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile |

1805428-60-7 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

1805428-60-7 (2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬